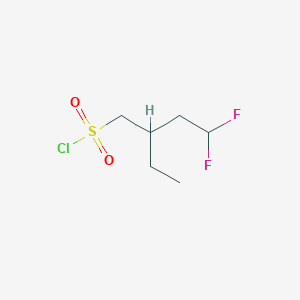

2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride

描述

属性

IUPAC Name |

2-ethyl-4,4-difluorobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClF2O2S/c1-2-5(3-6(8)9)4-12(7,10)11/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIRHVSKZNPEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)F)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group into a suitable precursor molecule. One common method involves the reaction of 2-ethyl-4,4-difluorobutane with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

化学反应分析

Types of Reactions

2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: The major products include sulfonamides, sulfonate esters, and sulfonothioates.

Reduction Reactions: The major product is the corresponding sulfonyl hydride.

科学研究应用

2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

相似化合物的比较

Comparison with Structurally Similar Compounds

The provided evidence focuses on heterocyclic and oxazolidine derivatives rather than sulfonyl chlorides. However, key comparisons can be drawn based on substituent effects, synthetic methodologies, and physicochemical properties.

Physicochemical Properties

- Melting Points and Stability : Compound 2g (from ) exhibits a melting point of 108°C, typical for crystalline heterocycles . Sulfonyl chlorides like the target compound are generally liquids or low-melting solids, but the difluoro and ethyl groups could elevate thermal stability.

- Stereochemical Outcomes : highlights high diastereoselectivity (dr = 98:2) in oxazolidine synthesis . While sulfonyl chlorides are less stereochemically complex, fluorine’s electron-withdrawing effects could influence conformational preferences in the target compound.

Functional Group Interactions

- Sulfonyl Chloride vs. Oxazolidine : The sulfonyl chloride group is highly electrophilic, contrasting with the oxazolidine’s amine and ether functionalities in . This difference dictates divergent applications: sulfonyl chlorides are intermediates in sulfonamide formation, whereas oxazolidines serve as chiral auxiliaries or catalysts .

Data Table: Comparative Analysis of Key Compounds

Research Implications and Limitations

- Gaps in Evidence : The provided materials lack direct studies on sulfonyl chlorides, necessitating caution in extrapolating data from heterocycles.

- Fluorine Effects: The difluoro motif in the target compound likely enhances metabolic stability and binding affinity compared to non-fluorinated analogues, a critical consideration in drug design.

- Future Directions: Comparative studies on fluorinated vs. non-fluorinated sulfonyl chlorides, including reaction kinetics and computational modeling, are needed to validate inferred properties.

生物活性

2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride is an organofluorine compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure:

- Molecular Formula: C₆H₈ClF₂O₂S

- Molecular Weight: 210.65 g/mol

The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form sulfonamides, a class of compounds with significant biological activity.

The biological activity of this compound primarily arises from its ability to interact with various biological targets. The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives. These derivatives have been shown to exhibit enzyme inhibition properties, particularly against bacterial enzymes and certain cancer-related pathways.

Biological Activity

Research indicates that this compound may possess several biological activities:

-

Antimicrobial Activity:

- The compound has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting essential metabolic pathways.

-

Anticancer Properties:

- In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

-

Enzyme Inhibition:

- The compound has shown potential as an inhibitor for specific enzymes involved in metabolic processes. This inhibition can lead to altered cellular functions, providing a basis for further therapeutic exploration.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy: A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, including those derived from this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM .

- Anticancer Activity Assessment: In a study examining the effects on human cancer cell lines (HeLa and MCF-7), it was found that treatment with the compound led to a decrease in cell proliferation by 50% at an IC50 value of approximately 15 µM. Mechanistic studies suggested that this effect was mediated through apoptosis induction via caspase activation .

Research Findings

A summary table of key findings related to the biological activity of this compound is presented below:

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 2-ethylbutane-1-sulfonic acid as a precursor. Fluorination is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions at −20°C to 0°C to minimize side reactions.

- Step 2 : Chlorination is performed with thionyl chloride (SOCl₂) in dichloromethane, refluxed at 40–50°C for 6–8 hours.

- Step 3 : Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via TLC and NMR .

- Critical Parameters : Moisture control during fluorination and chlorination is essential to avoid hydrolysis.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹⁹F NMR (δ −110 to −120 ppm for CF₂ groups) and ¹H NMR (δ 1.2–1.5 ppm for ethyl group).

- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min flow rate. Retention time ~12–14 minutes .

- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion peaks (expected m/z ~230–235).

Q. What are the stability considerations for handling and storing this sulfonyl chloride?

- Best Practices :

- Store under inert gas (Ar/N₂) at −20°C in amber glass vials.

- Avoid prolonged exposure to humidity; use desiccants in storage containers.

- Decomposes in protic solvents (e.g., water, alcohols), releasing HCl and HF .

Advanced Research Questions

Q. How does the reactivity of this compound differ from analogous sulfonyl chlorides in nucleophilic substitution reactions?

- Mechanistic Insights :

- The electron-withdrawing CF₂ group enhances electrophilicity at the sulfur center, accelerating reactions with amines or alcohols.

- Experimental Design : Compare reaction rates with 4-methylbenzenesulfonyl chloride using kinetic studies (UV-Vis monitoring at 260 nm).

- Data Interpretation : Higher rate constants (k) for the target compound indicate stronger electrophilicity .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Case Study : If conflicting enzyme inhibition results arise (e.g., IC₅₀ varying by >10-fold):

- Step 1 : Verify compound purity via HPLC and elemental analysis.

- Step 2 : Replicate assays under standardized conditions (pH 7.4, 37°C, 1% DMSO).

- Step 3 : Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics.

- Root Cause : Impurities (e.g., unreacted starting materials) or assay buffer incompatibility may skew results .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina with the crystal structure of target enzymes (e.g., carbonic anhydrase).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

- Key Metrics : Binding free energy (ΔG ≤ −8 kcal/mol) and hydrogen bonding with active-site residues (e.g., His94, Thr199) .

Q. What are the challenges in synthesizing OCF₂H-bearing heterocycles using this sulfonyl chloride, and how are they mitigated?

- Synthetic Hurdles :

- Issue 1 : Competing elimination reactions during cyclization.

- Mitigation : Use bulky bases (e.g., DBU) in THF at −78°C to favor SN2 mechanisms.

- Issue 2 : Low yields in Suzuki-Miyaura couplings.

- Mitigation : Optimize Pd catalyst loading (2–5 mol%) and ligand (XPhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。